3-Isopropylisoxazole-5-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 3-Isopropylisoxazole-5-carbaldehyde often involves the reaction of sodium azide with α,β-acetylenic aldehydes in DMSO at room temperature, a process highlighted for its safety and efficiency, avoiding the generation of hazardous explosives and yielding the products essentially quantitatively (Journet et al., 2001). Another approach is the intramolecular reaction of propargylamides with Pd(II) salts, offering a valuable synthetic pathway to 5-oxazolecarbaldehydes, which might be analogous to the synthesis of 3-Isopropylisoxazole-5-carbaldehydes due to the similar structural motifs (Beccalli et al., 2008).
Molecular Structure Analysis
The molecular structure of 3-Isopropylisoxazole-5-carbaldehyde and related compounds is crucial for understanding their chemical reactivity. The structural isomers of 1-substituted-4-iminomethyl-1,2,3-triazoles indicate that the equilibrium position depends on the electronic properties of the substituent, which could similarly affect the properties of isoxazole derivatives (L'abbé et al., 1990).
Chemical Reactions and Properties
Isoxazole derivatives exhibit a variety of chemical reactions depending on their substitution pattern. For instance, 5-azido-4-formyloxazoles demonstrate instability in solution, leading to decomposition or rearrangement reactions, such as the Cornforth rearrangement for isopropyl and tert-butyl derivatives (L'abbé et al., 1993). This instability and reactivity towards rearrangements may be relevant when considering the chemical behavior of 3-Isopropylisoxazole-5-carbaldehyde.
Physical Properties Analysis
The physical properties of isoxazole derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure. Although specific data on 3-Isopropylisoxazole-5-carbaldehyde is not available, understanding the general behavior of similar compounds can provide insights into its physical characteristics.
Chemical Properties Analysis
The chemical properties of isoxazole derivatives are significantly influenced by their electronic structure and the presence of substituents. For example, the reactivity of isoxazole compounds with carbonyl compounds under different conditions can lead to a variety of reaction products, indicating a wide range of potential chemical transformations (Kashima et al., 1976).
Scientific Research Applications
Synthesis and Stability : A study conducted by L'abbé et al. (1993) explored the synthesis and thermolysis of 5-azidooxazole-4-carbaldehydes, which are related to 3-Isopropylisoxazole-5-carbaldehyde. They discovered these compounds to be unstable in solution at room temperature, leading to interesting decomposition pathways, including the Cornforth rearrangement (L'abbé, Ilisiu, Dehaen, & Toppet, 1993).
Molecular Rearrangements : Another study by L'abbé et al. (1990) investigated the molecular rearrangements of 4-iminomethyl-1,2,3-triazoles, which can be synthesized using derivatives of 3-Isopropylisoxazole-5-carbaldehyde. The study provided insights into the equilibrium positions of these isomers and their dependence on the electronic properties of substituents (L'abbé, Bruynseels, Delbeke, & Toppet, 1990).
Efficient Synthesis of Triazole Derivatives : Journet et al. (2001) developed a method for synthesizing various 5-substituted-4-carbaldehyde-1,2,3-triazole derivatives, highlighting a mild and safe process. This process involved reacting sodium azide with α,β-acetylenic aldehydes in DMSO at room temperature, relevant to 3-Isopropylisoxazole-5-carbaldehyde derivatives (Journet, Cai, Kowal, & Larsen, 2001).
Synthesis and Antimicrobial Activity : Balaswamy et al. (2012) reported the synthesis of new benzoxazole derivatives starting from methyl 2-substituted benzoxazole-5-carboxylate, which includes the formation of benzoxazole-5-carbaldehyde derivatives. These compounds were screened for antimicrobial activity, suggesting potential biomedical applications (Balaswamy, Pradeep, Srinivas, & Rajakomuraiah, 2012).
Synthesis of Pyrazolo[3,4-b]pyridines : Jachak et al. (2005) described the synthesis of pyrazolo[3,4-b]pyridine derivatives via Friedländer condensation, involving 5-aminopyrazole-4-carbaldehydes and α-methylene ketones. This research is relevant due to the structural similarities with 3-Isopropylisoxazole-5-carbaldehyde (Jachak, Avhale, Tantak, Toche, Reidlinger, & Stadlbauer, 2005).
Antimicrobial Activities of Triazole Derivatives : Bayrak et al. (2009) synthesized new 1,2,4-triazole derivatives starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities. The synthesis and functionalization of these triazole derivatives have implications for the utilization of 3-Isopropylisoxazole-5-carbaldehyde in similar contexts (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Future Directions
properties
IUPAC Name |
3-propan-2-yl-1,2-oxazole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5(2)7-3-6(4-9)10-8-7/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWQUXNKNVGYRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isopropylisoxazole-5-carbaldehyde |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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